3-Epiwilsonine
Overview
Description
3-Epiwilsonine is an alkaloid derived from the plant Cephalotaxus wilsoniana. It has shown significant biological activity, particularly in the treatment of acute and chronic myeloid leukemia and malignant lymphoma . This compound is part of a broader class of natural products known for their potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
3-Epiwilsonine plays a crucial role in various biochemical reactions. It interacts with nicotinic acetylcholine receptors in host cells, inhibiting the growth of viruses by preventing their entry into the cells . Additionally, this compound exhibits pesticidal activity against insects such as mosquito larvae and may have anticancer properties . The compound’s interactions with enzymes, proteins, and other biomolecules are essential for its biological activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-tumor effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular environment to favor cell death in malignant cells . Furthermore, this compound’s impact on cellular metabolism includes the inhibition of metabolic pathways that are crucial for cancer cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to nicotinic acetylcholine receptors, inhibiting their function and preventing viral entry into host cells . Additionally, this compound interacts with enzymes involved in cancer cell proliferation, leading to enzyme inhibition and subsequent cell death . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism includes both anabolic and catabolic pathways, which are essential for maintaining cellular energy balance . Enzymes involved in these pathways play a crucial role in modulating the compound’s biological activity and efficacy . Additionally, this compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and efficacy, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential side effects . Studies have shown that this compound accumulates in the nucleus and cytoplasm, where it interacts with key regulatory proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Epiwilsonine involves several steps, starting from the extraction of natural products from Cephalotaxus wilsoniana. The process typically includes:
Isolation: The crude extract is then purified using chromatographic techniques to isolate this compound.
Chemical Synthesis: Further chemical synthesis may involve specific reaction conditions to modify the structure and enhance the yield of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
3-Epiwilsonine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
3-Epiwilsonine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Epiwilsonine involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling pathways and cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cephalotaxine: Another alkaloid from Cephalotaxus species with similar biological activity.
Harringtonine: An alkaloid with potent anti-leukemic properties.
Homoharringtonine: A semi-synthetic derivative of harringtonine with enhanced therapeutic potential.
Uniqueness of 3-Epiwilsonine
This compound is unique due to its specific structure and the particular biological activities it exhibits. While similar compounds like cephalotaxine and harringtonine also show anti-leukemic properties, this compound’s distinct molecular structure may offer different therapeutic advantages and mechanisms of action .
Properties
IUPAC Name |
(1R,13R,15S,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3/t14-,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKPCZAYDZJZIL-NDSDBLNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@]23C4=CC(=C(C=C4CCCN2C[C@@H]5[C@]3(O5)C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109739 | |
Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39024-15-2 | |
Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39024-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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